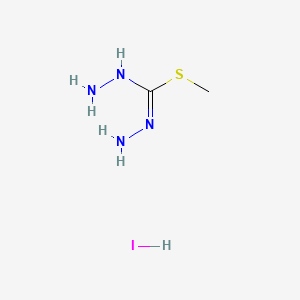

Methyl Hydrazinecarbohydrazonothioate hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Hydrazinecarbohydrazonothioate hydroiodide involves the reaction of methyl hydrazinecarbohydrazonothioate with hydroiodic acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories and research facilities. The production process involves stringent quality control measures to ensure the compound’s suitability for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl Hydrazinecarbohydrazonothioate hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted compounds with different functional groups .

Applications De Recherche Scientifique

Organic Synthesis

Methyl hydrazinecarbohydrazonothioate hydroiodide serves as a versatile building block in organic synthesis. It can be employed in the preparation of various nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals.

Bioorthogonal Chemistry

The compound has potential applications in bioorthogonal chemistry, where it can facilitate reactions that occur selectively in biological systems without interfering with native biochemical processes. This property is particularly valuable for labeling biomolecules and studying their interactions in live cells .

Material Science

Due to its unique chemical structure, this compound can be used to develop new materials with specific properties, such as high energy density materials (HEDMs). These materials are being researched for applications in explosives and propellants, where stability and energy output are critical .

Case Study 1: Bioorthogonal Reactivity

A study demonstrated the use of this compound in catalyzing bioorthogonal reactions, showcasing its ability to selectively react with specific biomolecules without disrupting cellular functions. This application is pivotal for advancing drug delivery systems and imaging techniques in medical research .

Case Study 2: High-Energy Density Materials

Research into high-energy density materials has highlighted the potential of derivatives of this compound. These derivatives exhibit favorable properties such as low sensitivity to impact and rapid decomposition upon heating, making them suitable for applications in safety devices like airbags and fire extinguishing systems .

Mécanisme D'action

The mechanism of action of Methyl Hydrazinecarbohydrazonothioate hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to Methyl Hydrazinecarbohydrazonothioate hydroiodide include:

Hydrazinecarbohydrazonothioate derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.

Other iodide salts: Compounds containing iodide ions may have similar reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its distinct properties make it valuable for various research applications, particularly in the fields of chemistry and biology .

Activité Biologique

Methyl Hydrazinecarbohydrazonothioate hydroiodide (CAS Number: 37839-01-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : Methyl (Z)-hydrazinecarbohydrazonothioate hydroiodide

- Molecular Formula : C₂H₉IN₄S

- Molecular Weight : 248.09 g/mol

- CAS Number : 37839-01-3

The compound features a thioate functional group, which is significant for its reactivity and biological interactions. The presence of hydrazine derivatives in its structure suggests potential pharmacological properties.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can bind to specific proteins or enzymes, altering their activity. This interaction may lead to various biological effects, including anti-inflammatory and anticancer activities.

- Oxidative Stress Modulation : It may influence oxidative stress pathways, which are crucial in many disease processes, including cancer and neurodegenerative diseases .

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also possess such activities against various pathogens .

Anticancer Properties

Research indicates that hydrazone derivatives, including this compound, can exhibit anticancer effects. A study evaluated various hydrazone derivatives for their cytotoxicity against different cancer cell lines, revealing IC₅₀ values ranging from 4 to 17 μM against A549 (lung cancer) and HepG2 (liver cancer) cells .

Antimicrobial Effects

Hydrazones have been documented for their antimicrobial properties. In studies involving related compounds, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 1 μg/mL against Mycobacterium tuberculosis and other pathogens . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.

Case Studies

- Antitumor Activity : A series of studies synthesized various hydrazone derivatives and tested them against multiple cancer cell lines. Notably, compounds with similar thioate structures showed promising results in inhibiting tumor growth, indicating that this compound may also possess similar properties .

- Antimicrobial Testing : A comparative study on hydrazone derivatives highlighted their effectiveness against bacterial strains. The results indicated that certain structural modifications could enhance antimicrobial activity, providing insights into the design of new therapeutic agents based on this compound .

Research Findings Summary Table

Propriétés

IUPAC Name |

methyl N,N'-diaminocarbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N4S.HI/c1-7-2(5-3)6-4;/h3-4H2,1H3,(H,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRAKUURQVHNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NN)NN.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C(=N/N)/NN.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9IN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.